Lapatinib Lapatinib Lapatinib 13C-D7 is an isotope labelled of Lapatinib. Lapatinib is a dual tyrosine kinase inhibitor. It can be used for the treatment of breast cancer and other solid tumours.
Brand Name: Vulcanchem
CAS No.: 1210608-87-9
VCID: VC0196443
InChI: InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
SMILES: CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Molecular Formula: C23[13C]H19D7ClFN4O4S
Molecular Weight: 589.09

Lapatinib

CAS No.: 1210608-87-9

VCID: VC0196443

Molecular Formula: C23[13C]H19D7ClFN4O4S

Molecular Weight: 589.09

Purity: 95% by HPLC; 98% atom 13C;98% atom D

* For research use only. Not for human or veterinary use.

Lapatinib - 1210608-87-9

Description

Lapatinib, marketed under the brand names Tykerb and Tyverb, is a dual tyrosine kinase inhibitor used primarily in the treatment of breast cancer. It targets the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor type 2 (HER2/neu), which are often overexpressed in certain aggressive forms of breast cancer . Developed by GlaxoSmithKline (GSK), lapatinib is administered orally and is classified as an antineoplastic agent .

Mechanism of Action

Lapatinib works by inhibiting the tyrosine kinase activity associated with the EGFR and HER2/neu receptors. This inhibition prevents the autophosphorylation of these receptors, which is crucial for the activation of downstream signaling pathways involved in cell proliferation and survival . By blocking these pathways, lapatinib can slow or stop the growth of cancer cells that overexpress HER2 .

Clinical Applications

Lapatinib is used in combination therapy for the treatment of advanced or metastatic HER2-positive breast cancer. It is particularly indicated for patients whose disease has progressed after previous treatments with anthracyclines, taxanes, and trastuzumab . Additionally, lapatinib is used in combination with letrozole for postmenopausal women with hormone receptor-positive and HER2-positive metastatic breast cancer .

Clinical Trials and Efficacy

A significant clinical trial demonstrated that the combination of lapatinib with capecitabine delayed the progression of breast cancer compared to capecitabine alone, reducing the risk of disease progression by 51% without increasing toxic side effects . Early trials also suggest that high-dose intermittent lapatinib may offer better efficacy with manageable toxicities in treating HER2-overexpressing breast cancers .

Adverse Effects and Safety

Common adverse effects of lapatinib include nausea, diarrhea, and fatigue . The drug is generally well-tolerated, but monitoring for liver function and cardiac effects is recommended due to potential risks associated with tyrosine kinase inhibitors .

Data Table: Key Characteristics of Lapatinib

CharacteristicDescription
Chemical ClassTyrosine Kinase Inhibitor
Brand NamesTykerb, Tyverb
IndicationsAdvanced or metastatic HER2-positive breast cancer
Combination TherapiesCapecitabine, Letrozole
Mechanism of ActionInhibits EGFR and HER2/neu tyrosine kinase activity
Common Side EffectsNausea, Diarrhea, Fatigue
CAS No. 1210608-87-9
Product Name Lapatinib
Molecular Formula C23[13C]H19D7ClFN4O4S
Molecular Weight 589.09
IUPAC Name N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Standard InChI InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
SMILES CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Purity 95% by HPLC; 98% atom 13C;98% atom D
Related CAS 231277-92-2 (unlabelled)
Synonyms N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(13C,D3)methanesulfonyl(D4)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
Tag Lapatinib
Reference Array
Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology
PubChem Compound 208908
Last Modified Jul 20 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator